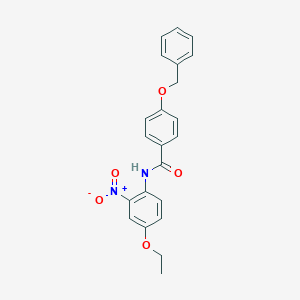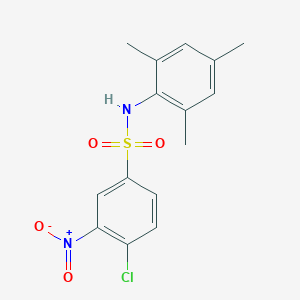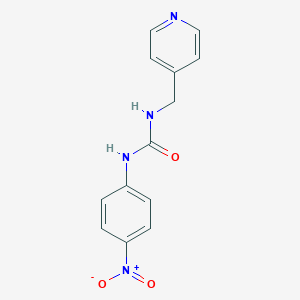![molecular formula C19H16ClN3O4 B410712 N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE](/img/structure/B410712.png)
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE is a complex organic compound that features a quinoline core, a phenyl group, and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes nitration to introduce the nitro group. This is followed by a substitution reaction to attach the chloro-phenyl group. The final step involves the formation of the propionamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of an amino-quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, ultimately leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as 8-hydroxyquinoline and its derivatives.
Phenyl derivatives: Such as 2-chlorophenyl derivatives.
Propionamide derivatives: Such as N-phenylpropionamide.
Uniqueness
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H16ClN3O4 |
|---|---|
Poids moléculaire |
385.8g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-16(24)22-17(11-6-3-4-8-14(11)20)13-10-15(23(26)27)12-7-5-9-21-18(12)19(13)25/h3-10,17,25H,2H2,1H3,(H,22,24) |
Clé InChI |
WFKSFBVFFZAAHH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)

![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)



![Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B410644.png)

![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)


![N-[[(2-nitrobenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410651.png)
